molecular formula C25H22FN5O5 B13096694 [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate

Cat. No.: B13096694
M. Wt: 491.5 g/mol
InChI Key: OGHFFVJJKQQNNW-WBAYHMBSSA-N
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Description

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a purine base, a benzoyloxy group, a fluoro group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxolane ring: This can be achieved through a cyclization reaction involving a suitable diol precursor.

    Introduction of the fluoro group: This step often involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Attachment of the purine base: This is typically done through a nucleophilic substitution reaction where the purine base is introduced to the oxolane ring.

    Final esterification: The benzoate ester is formed by reacting the intermediate compound with benzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the fluoro group, potentially leading to the formation of a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzoate ester and benzoyloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized purine derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Substituted benzoate and benzoyloxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine base suggests that it could mimic natural nucleotides, making it useful in studies of DNA and RNA synthesis and repair.

Medicine

In medicine, the compound is investigated for its potential antiviral and anticancer properties. The presence of the fluoro group and the purine base suggests that it could inhibit key enzymes involved in viral replication and cancer cell proliferation.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its unique structure allows for the design of molecules with specific biological activities.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The purine base allows it to bind to nucleotide-binding sites, potentially inhibiting enzymes involved in DNA and RNA synthesis. The fluoro group enhances its binding affinity and specificity, making it a potent inhibitor of viral and cancer cell enzymes.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate
  • [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-chloro-4-methyloxolan-2-yl]methyl benzoate
  • [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl acetate

Uniqueness

The uniqueness of [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate lies in its combination of functional groups. The presence of both a fluoro group and a benzoyloxy group on the oxolane ring, along with the purine base, provides it with unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H22FN5O5

Molecular Weight

491.5 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl benzoate

InChI

InChI=1S/C25H22FN5O5/c1-25(26)19(36-23(33)16-10-6-3-7-11-16)17(12-34-22(32)15-8-4-2-5-9-15)35-24(25)31-14-30-18-20(27)28-13-29-21(18)31/h2-11,13-14,17,19,24H,12H2,1H3,(H2,27,28,29)/t17-,19-,24-,25-/m1/s1

InChI Key

OGHFFVJJKQQNNW-WBAYHMBSSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)N)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)F

Origin of Product

United States

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